2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride
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Overview
Description
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is a compound that features a piperidine ring, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.
Coupling of the Rings: The piperidine and triazole rings are then coupled together using suitable reagents and conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through functional group transformations, such as oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in designing new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-piperidin-4-yl-benzimidazoles: These compounds have a similar piperidine ring and are known for their broad-spectrum antibacterial activities.
1,4-disubstituted piperidines: These compounds are structurally similar and have been studied for their antimalarial properties.
2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide: These compounds are synthesized for their antimicrobial activities.
Uniqueness
2-(piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylicacidhydrochloride is unique due to its specific combination of a piperidine ring, a triazole ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13ClN4O2 |
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Molecular Weight |
232.67 g/mol |
IUPAC Name |
2-piperidin-4-yltriazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-8(14)7-5-10-12(11-7)6-1-3-9-4-2-6;/h5-6,9H,1-4H2,(H,13,14);1H |
InChI Key |
VIJJHBIUBOOXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2N=CC(=N2)C(=O)O.Cl |
Origin of Product |
United States |
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